ANQ9040

Description

UNII-J3I865H026 (CAS 6007-85-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₂O₃S and a molecular weight of 154.14 g/mol. It is characterized by a thiophene[3,4-c]pyrrole-4,6-dione core structure modified with a methyl sulfonyl group. Key properties include:

- Solubility: 2.58 mg/mL (water), 1.34 mg/mL (ethanol), and 2.94 mg/mL in silicone-based solvents (SILICOS-IT) .

- Hazard Profile: Classified with warnings for skin irritation (H315) and serious eye damage (H319) .

This compound is synthesized via a multi-step reaction involving tetrahydrofuran (THF) and 1,1'-carbonyldiimidazole (CDI) under controlled conditions, yielding a final product with high purity . Its structural features make it relevant in pharmaceutical and materials science research, particularly for studying sulfonyl group reactivity and heterocyclic stability.

Properties

CAS No. |

142021-80-5 |

|---|---|

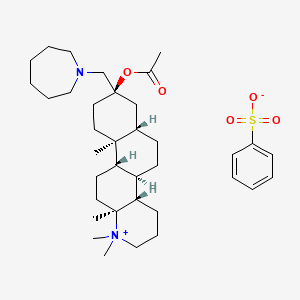

Molecular Formula |

C36H58N2O5S |

Molecular Weight |

630.9 g/mol |

IUPAC Name |

[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate |

InChI |

InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1 |

InChI Key |

MUVZCNJMKMCHMD-IBSDALFFSA-M |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ANQ 9040 ANQ-9040 |

Origin of Product |

United States |

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone for synthesizing structurally diverse compounds. A representative procedure involves combining an aldehyde (e.g., 2-cyanobenzaldehyde), an amine (e.g., ammonia), a carboxylic acid (e.g., 2-bromobenzoic acid), and an isocyanide (e.g., benzyl isocyanide) in 2,2,2-trifluoroethanol. Stirring at room temperature for 12 hours yields Ugi adducts, which precipitate and are purified via filtration or chromatography. This step achieves atomic economy, with yields ranging from 37% to 78% depending on substituent electronic effects.

Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents like 2,2,2-trifluoroethanol enhance reaction rates and yields.

- Temperature Control : Ambient conditions minimize side reactions, while elevated temperatures may accelerate sluggish reactions.

- Steric and Electronic Effects : Electron-withdrawing groups on aldehydes improve imine formation, whereas bulky isocyanides may reduce yields.

Post-Ugi Functionalization

Ugi adducts serve as intermediates for further transformations. For example, palladium-catalyzed annulation introduces fused rings via intramolecular C–N or C–C bond formation. In one protocol, Ugi adducts are treated with palladium acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and potassium carbonate in 1,4-dioxane under reflux. This method constructs polycyclic systems in yields up to 78%, with the palladium catalyst facilitating oxidative addition and reductive elimination cycles.

Transition Metal-Catalyzed Cyclization

Palladium-Mediated Annulation

Palladium catalysis is indispensable for forming aromatic rings in UNII-J3I865H026-like structures. A case study involves treating bromo-substituted Ugi adducts with Pd(OAc)₂ and dppf in refluxing dioxane, achieving cyclization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance, the synthesis of 35b from a quinoline-derived Ugi adduct proceeds with 0.05 equivalents of Pd(OAc)₂, yielding the tricyclic product after 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | dppf (10 mol%) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (101°C) |

| Time | 12–24 hours |

Radical-Induced Cyclization

Alternative cyclization pathways employ radical intermediates. For example, Ugi adducts containing nitrile groups undergo AIBN-initiated radical reactions with tributyltin hydride, yielding tetracyclic quinazolinones. This method tolerates diverse functional groups, including halides and trifluoromethoxy substituents, with yields up to 71%.

Functional Group Interconversion

Aldehyde Activation and Condensation

Aldehyde-containing intermediates are pivotal for constructing heteroaromatic systems. In the synthesis of 3-formyl-2-quinolones, para-halogenated anilines are acetylated, formylated, and cyclized using polyphosphoric acid. For instance, 6-bromo-3-formyl-2-quinolone is prepared via a four-step sequence with a 30% overall yield.

Synthetic Steps :

Radiofluorination for Isotopic Labeling

For compounds requiring isotopic labeling, copper-mediated radiofluorination offers a robust method. A protocol for [¹⁸F]mIDH-138 involves reacting a bromo precursor with [¹⁸F]KF/K222 in dimethyl sulfoxide (DMSO) at 150°C for 15 minutes. Post-fluorination hydrolysis with NaOH/MeOH and purification via HPLC yields the radiolabeled product.

Scalability and Industrial Considerations

Scalability is critical for transitioning laboratory-scale syntheses to industrial production. A 10 mmol-scale Ugi-4CR of 2-bromobenzoic acid, 2-cyanobenzaldehyde, 2-chloro-3-methyl-6-fluorobenzyl isocyanide, and ammonia affords 2.6 g (51%) of the Ugi adduct 34a . Subsequent palladium-catalyzed annulation on this scale maintains yields comparable to small-scale reactions, demonstrating feasibility for bulk synthesis.

Challenges in Scale-Up :

- Precipitation Management : Filtration and washing steps must be optimized to prevent product loss.

- Catalyst Recovery : Palladium catalysts are costly; ligand design and recycling protocols are essential.

- Purification : Flash chromatography or recrystallization may be impractical at scale, necessitating alternative methods like crystallization or distillation.

Mechanistic Insights and Selectivity

Regioselective Elimination Reactions

Base-mediated eliminations can dictate regioselectivity in alkene formation. In the synthesis of FR901483’s core structure, hydroxy mesylate 17 undergoes elimination via internal deprotonation by an alkoxide ion, favoring the formation of a specific alkene isomer. This selectivity arises from transition-state stabilization through six-membered cyclic intermediates.

Stereochemical Control

Chiral auxiliaries like Ellman’s sulfinamide enable enantioselective synthesis. Condensation of 3-formylquinolines with (R)-(+)-2-methyl-2-propanesulfinamide followed by Grignard addition yields diastereomerically pure intermediates. This approach achieves enantiomeric excesses >95%, critical for bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

ANQ-9040 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of ANQ-9040 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

ANQ-9040 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and stability of steroidal neuromuscular relaxants.

Biology: Employed in studies to understand the interaction of neuromuscular relaxants with biological systems.

Medicine: Investigated for its potential use in anesthesia and muscle relaxation during surgical procedures.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

ANQ-9040 exerts its effects by acting as a non-depolarizing and competitive antagonist of post-junctional nicotinic receptors. It binds to these receptors and prevents the action of acetylcholine, thereby inhibiting neuromuscular transmission. This results in muscle relaxation without causing depolarization of the muscle membrane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: CAS 4649-09-6

- Molecular Formula : C₈H₆N₂O

- Key Properties: Solubility: Log S (water) = -2.8, indicating lower aqueous solubility compared to UNII-J3I865H026 . Bioavailability: Higher BBB permeability (BBB permeant = Yes) and GI absorption, suggesting better central nervous system targeting . Synthesis: Utilizes dichloromethane and 4-dimethylaminopyridine (DMAP) under reflux conditions, differing from UNII-J3I865H026’s THF-based synthesis .

Compound B: CAS 41841-16-1

- Molecular Formula : C₉H₉BrO₂

- Key Properties: Solubility: 0.219 mg/mL (water), significantly lower than UNII-J3I865H026 .

Research Findings and Industrial Relevance

UNII-J3I865H026 demonstrates superior solubility in polar solvents compared to its analogs, making it advantageous for liquid-phase reactions .

CAS 41841-16-1 ’s bromine moiety enables selective aromatic substitutions, a feature absent in UNII-J3I865H026’s structure .

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework to study the physicochemical properties of Unii-J3I865H026?

- Methodological Answer : Begin with a systematic literature review using platforms like Google Scholar, prioritizing peer-reviewed articles that report synthesis, stability, or spectroscopic data (e.g., NMR, HPLC) for Unii-J3I865H026 . For experimental replication, follow protocols from high-impact journals, ensuring controls for variables like temperature, solvent purity, and reaction time. Use validated instrumentation and include triplicate measurements to assess reproducibility .

Q. What strategies are effective for conducting a literature review on Unii-J3I865H026 to identify research gaps?

- Methodological Answer : Use keyword combinations (e.g., "Unii-J3I865H026 AND synthesis," "Unii-J3I865H026 AND bioactivity") in databases like PubMed and Web of Science. Sort results by citation count to prioritize foundational studies . Annotate gaps in mechanistic studies or contradictory findings (e.g., discrepancies in reported solubility or catalytic activity) and cross-reference with patents or technical reports for industrial context .

Q. How should I structure the methodology section when publishing research on Unii-J3I865H026?

- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. For synthesis protocols, specify reagents (purity, supplier), equipment calibration details, and reaction conditions (e.g., molar ratios, pH). For characterization, include raw data (e.g., chromatograms, spectral peaks) in supplementary materials and cite established analytical standards (e.g., ICH guidelines) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for Unii-J3I865H026 across studies?

- Methodological Answer : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, dosage, exposure time). Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Replicate key studies under controlled conditions, validating results with orthogonal assays (e.g., fluorescence microscopy alongside flow cytometry) . Publish null results to address publication bias .

Q. What advanced techniques are recommended for elucidating the reaction mechanisms of Unii-J3I865H026 in catalytic applications?

- Methodological Answer : Employ kinetic studies (e.g., Eyring plots for activation parameters) paired with computational modeling (DFT, MD simulations). Use in-situ spectroscopic methods (e.g., FTIR, XAS) to track intermediate species. Cross-validate findings with isotopic labeling or mutagenesis studies if applicable .

Q. How can I optimize the synthesis of Unii-J3I865H026 to improve yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) principles, varying factors like catalyst loading, solvent polarity, and temperature. Use response surface methodology (RSM) to model interactions. Characterize byproducts via LC-MS and refine purification steps (e.g., gradient elution in column chromatography) .

Q. What frameworks are suitable for assessing the ethical implications of Unii-J3I865H026 in biomedical research?

- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. For human cell lines, ensure informed consent and compliance with GDPR or HIPAA for data anonymization .

Data Analysis & Reporting

Q. How should I handle outliers in datasets generated from Unii-J3I865H026 experiments?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation error, sample contamination) and document exclusions transparently. Use robust statistical methods (e.g., non-parametric tests) if outliers persist .

Q. What tools are recommended for integrating multi-omics data in studies on Unii-J3I865H026’s metabolic pathways?

- Methodological Answer : Use platforms like MetaboAnalyst for metabolomics, STRING for protein interaction networks, and Cytoscape for visualization. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Share raw data in FAIR-compliant repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.